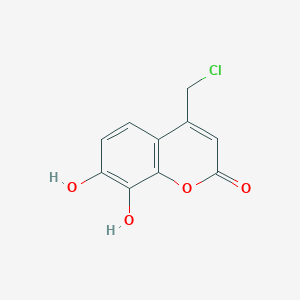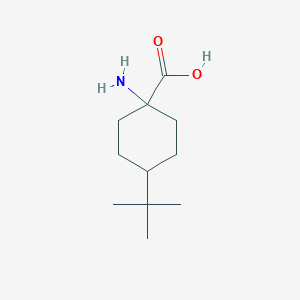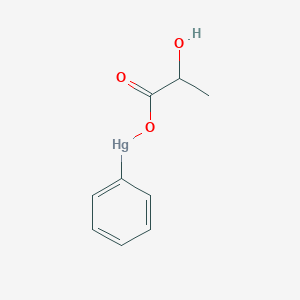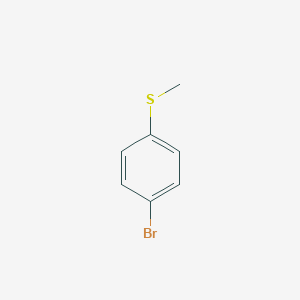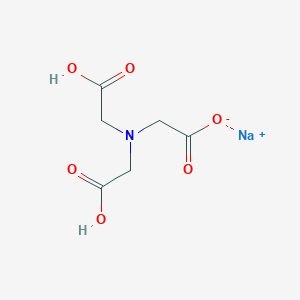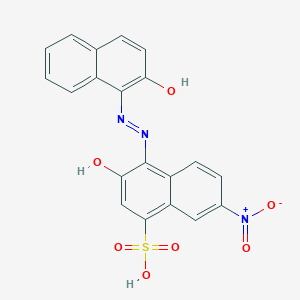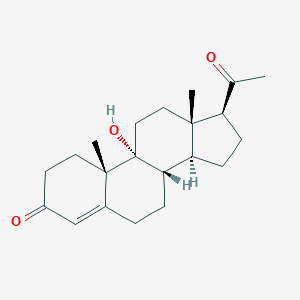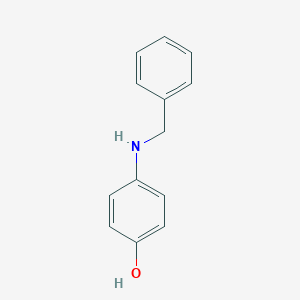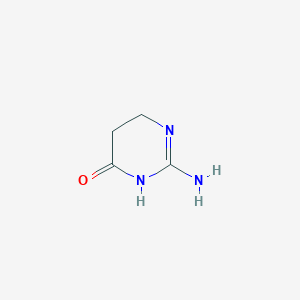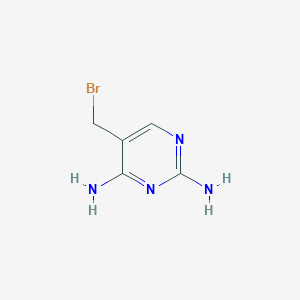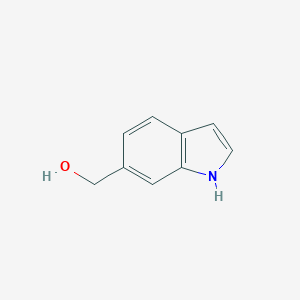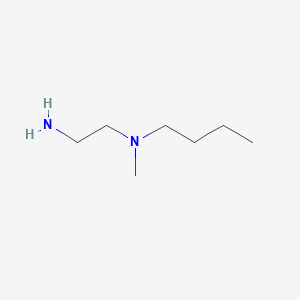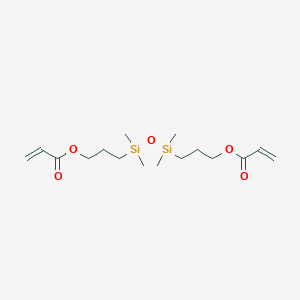
4-(2,4-Xylylazo)-2,5-xylidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Xylylazo)-2,5-xylidine is an organic compound with the molecular formula C16H19N3. It is a derivative of benzenamine, where the amino group is substituted with a 2,4-dimethylphenylazo group and additional methyl groups at the 2 and 5 positions of the benzene ring. This compound is known for its vibrant color and is often used as a dye.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Xylylazo)-2,5-xylidine typically involves the diazotization of 2,4-dimethylaniline followed by azo coupling with 2,5-dimethylaniline. The reaction conditions generally include acidic environments for diazotization and neutral to slightly alkaline conditions for the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of temperature and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and hydrogen in the presence of a catalyst are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Corresponding amines.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
4-(2,4-Xylylazo)-2,5-xylidine has various applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of colored materials, such as textiles and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, it may interact with cellular components, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-[(2,5-dimethylphenyl)azo]-N,N-dimethyl-
- Benzenamine, 4-[(2,4-dimethylphenyl)azo]-N,N-dimethyl-
Uniqueness
The unique substitution pattern of 4-(2,4-Xylylazo)-2,5-xylidine imparts distinct chemical and physical properties, such as its specific color and reactivity. This makes it particularly useful in applications where precise color and stability are required.
Properties
CAS No. |
136-21-0 |
|---|---|
Molecular Formula |
C16H19N3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-[(2,4-dimethylphenyl)diazenyl]-2,5-dimethylaniline |
InChI |
InChI=1S/C16H19N3/c1-10-5-6-15(12(3)7-10)18-19-16-9-11(2)14(17)8-13(16)4/h5-9H,17H2,1-4H3 |
InChI Key |
HGBRQTVTZZIIAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N)C)C |
Key on ui other cas no. |
136-21-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


